Product packaging for Unii-D7H3E9R5E1(Cat. No.:CAS No. 1384984-20-6)

Unii-D7H3E9R5E1

Cat. No.: B3321802
CAS No.: 1384984-20-6
M. Wt: 552.4 g/mol
InChI Key: BSOLRSNBVIVVMJ-FMOMHUKBSA-L
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Description

Significance of Novel Antimycobacterial Agents in Global Health Research

The emergence of drug-resistant strains of mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), poses a significant threat to global health. longdom.orglongdom.org The need for new and effective treatments is more critical than ever.

Drug resistance in mycobacterial infections is a complex issue arising from genetic mutations in the bacteria when exposed to antibiotics. longdom.org Key forms of resistance include:

Multidrug-Resistant Tuberculosis (MDR-TB): Resistant to the two most potent first-line TB drugs, isoniazid (B1672263) and rifampicin. longdom.orglongdom.org This complicates treatment significantly. longdom.org

Extensively Drug-Resistant Tuberculosis (XDR-TB): A more severe form of resistance, where the bacteria are also resistant to fluoroquinolones and at least one second-line injectable drug. longdom.orglongdom.org This leaves very limited and often more toxic treatment options. longdom.orgatsjournals.org

Several factors contribute to the rise of drug resistance, including inadequate or incomplete treatment, poor quality medications, and the overuse or misuse of antibiotics. longdom.org The consequences are severe, leading to prolonged and more complex treatment regimens, increased mortality rates, and a substantial economic burden on healthcare systems. longdom.org

The challenges posed by drug-resistant mycobacteria underscore the urgent need for novel therapeutic strategies. longdom.orgekb.eg Current research focuses on discovering new compounds that can effectively kill these resistant strains. ekb.egasm.org The development of new drugs is crucial to shorten treatment durations, improve patient outcomes, and combat the spread of these dangerous pathogens. who.intnih.gov The global scientific community is actively seeking new drugs and treatment regimens to address this growing crisis. who.intoup.com

Overview of DNA Gyrase and Topoisomerase IV as Bacterial Drug Targets

DNA gyrase and topoisomerase IV are essential enzymes in bacteria, making them excellent targets for antimicrobial drugs. nih.govnih.gov These enzymes, known as type II topoisomerases, play a critical role in managing the complex topology of bacterial DNA. wikipedia.orglaboratorynotes.com

Type II topoisomerases function by cutting both strands of the DNA helix simultaneously to manage tangles and supercoils, a process that requires ATP. wikipedia.orglaboratorynotes.com

DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA. youtube.comwikipedia.org This action is vital for relieving the strain that occurs during DNA replication and transcription. youtube.comwikipedia.org

Topoisomerase IV: This enzyme is mainly involved in separating interlinked daughter chromosomes after DNA replication, a process called decatenation. nih.govyoutube.com

Both enzymes are essential for bacterial survival and are the targets of the successful fluoroquinolone class of antibiotics. nih.govacs.org

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. wikipedia.org Different classes of antibiotics target these distinct subunits.

Gyrase A (GyrA) Inhibition: The quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin (B1663623), target the GyrA subunit. nih.govwikipedia.org They act as "topoisomerase poisons" by stabilizing the complex formed between the enzyme and the cleaved DNA, leading to an accumulation of double-strand breaks and ultimately cell death. wikipedia.orgnih.gov

Gyrase B (GyrB) Inhibition: The aminocoumarin antibiotics, like novobiocin (B609625), competitively inhibit the ATPase activity of the GyrB subunit, which is responsible for providing the energy for the enzyme's function. wikipedia.orgresearchgate.net The novel aminobenzimidazole VXC-486 also targets the GyrB subunit, acting as a competitive inhibitor of ATP binding. newtbdrugs.orgnih.gov This distinct mechanism means that it can be effective against strains that have developed resistance to GyrA inhibitors like fluoroquinolones. nih.gov

Historical Context of Aminobenzimidazole Research in Antimicrobial Discovery

The aminobenzimidazole scaffold has been a subject of interest in medicinal chemistry for its potential antimicrobial properties. Research has shown that derivatives of 2-aminobenzimidazole (B67599) can be potent inhibitors of bacterial growth. nih.gov Some of these compounds have been found to reverse intrinsic resistance to other classes of antibiotics, such as β-lactams, in mycobacteria through mechanisms distinct from traditional resistance inhibitors. nih.gov This has paved the way for the development of novel antibacterial agents based on this chemical structure, including inhibitors of DNA gyrase and topoisomerase IV. nih.gov VXC-486 emerges from this line of research as a promising new antimycobacterial agent. newtbdrugs.orgalliedacademies.org

Research Findings on VXC-486

VXC-486, a novel aminobenzimidazole, has demonstrated potent activity against various mycobacterial species by targeting the GyrB subunit of DNA gyrase. newtbdrugs.orgnih.gov

In Vitro Activity:

VXC-486 has shown potent inhibition of both drug-sensitive and drug-resistant isolates of Mycobacterium tuberculosis in laboratory settings. nih.govmedchemexpress.com Its Minimum Inhibitory Concentrations (MICs), the lowest concentration of the drug that prevents visible growth of a bacterium, are notably low.

Organism Strain Type MIC Range (μg/ml)
Mycobacterium tuberculosisDrug-Sensitive0.03 to 0.30 newtbdrugs.orgnih.gov
Mycobacterium tuberculosisDrug-Resistant0.08 to 5.48 newtbdrugs.orgnih.gov
Mycobacterium abscessus-0.1 to 2.0 newtbdrugs.orgnih.gov
Mycobacterium avium complex-0.1 to 2.0 newtbdrugs.orgnih.gov
Mycobacterium kansasii-0.1 to 2.0 newtbdrugs.orgnih.gov
Nocardia spp.-0.1 to 1.0 newtbdrugs.orgnih.gov

Furthermore, VXC-486 has demonstrated bactericidal activity, meaning it actively kills the bacteria, and is effective against M. tuberculosis residing within macrophages and in low-oxygen environments, which are characteristic of dormant infections. newtbdrugs.orgnih.gov

Phosphate (B84403) Prodrug (pVXC-486):

A phosphate prodrug of VXC-486 has been developed, which has shown even more potent killing of M. tuberculosis in animal models. newtbdrugs.orgnih.gov In combination with other antimycobacterial drugs, this prodrug has shown the potential to sterilize M. tuberculosis infections in mice. newtbdrugs.orgnih.gov These findings suggest that VXC-486 and its prodrug are promising candidates for further development in the treatment of both tuberculosis and nontuberculous mycobacterial infections. nih.govpatsnap.com

Rationale for the Development of VXC-486 Phosphate Disodium (B8443419) as a Prodrug

The development of VXC-486 phosphate disodium was a strategic approach to optimize the therapeutic potential of its parent compound, VXC-486 (also known as SPR719). researchgate.netprobechem.com VXC-486 is a potent inhibitor of bacterial DNA gyrase B, an essential enzyme for DNA replication, demonstrating significant activity against various strains of Mycobacterium tuberculosis, including drug-resistant isolates. alliedacademies.orgnewtbdrugs.orgnih.gov However, the parent compound exhibits poor water solubility, a characteristic that can significantly hinder its clinical development by limiting its bioavailability and formulation options. alliedacademies.org

The phosphate prodrug strategy is a well-established method in pharmaceutical sciences to enhance the aqueous solubility and, consequently, the bioavailability of drug candidates with low hydrophilicity. nih.gov By attaching a phosphate ester group to the parent molecule, the resulting prodrug, VXC-486 phosphate disodium, becomes significantly more water-soluble. This modification is designed to be temporary. In the body, ubiquitous enzymes called alkaline phosphatases are expected to cleave the phosphate group, releasing the active VXC-486 compound at the site of action. researchgate.netnih.gov Preliminary studies suggest this bioconversion for VXC-486 phosphate disodium likely happens in the intestinal lumen. nih.gov

The primary rationale for developing this prodrug was to improve the drug's performance in vivo. nih.gov Research findings have validated this approach, demonstrating that the phosphate prodrug of VXC-486 resulted in more potent killing of M. tuberculosis in mouse models compared to the administration of the parent compound alone. newtbdrugs.orgnih.govpatsnap.com This enhanced efficacy underscores the success of the prodrug strategy in overcoming the pharmacokinetic limitations of the original molecule. In some studies, the prodrug's performance was at least as effective as moxifloxacin, a gyrase A inhibitor. nih.gov These compelling results provide a strong justification for the continued development of VXC-486 phosphate disodium for treating tuberculosis and other nontuberculous mycobacterial infections. newtbdrugs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN6Na2O6P B3321802 Unii-D7H3E9R5E1 CAS No. 1384984-20-6

Properties

IUPAC Name

disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOLRSNBVIVVMJ-FMOMHUKBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN6Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384984-20-6
Record name VXC-486 phosphate disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOBREPODACIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7H3E9R5E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Action of Vxc 486 Phosphate Disodium

Interaction with Bacterial DNA Gyrase B (GyrB) Subunit

VXC-486, a novel aminobenzimidazole, primarily targets the GyrB subunit of bacterial DNA gyrase. nih.govnewtbdrugs.org This enzyme is a type II topoisomerase crucial for maintaining the topological state of DNA during replication, transcription, and repair. mdpi.comresearchgate.net Unlike fluoroquinolone antibiotics that target the GyrA subunit, VXC-486's action on GyrB provides a distinct mechanism of action, which is significant for overcoming existing resistance patterns. nih.govresearchgate.net

Inhibition of GyrB ATPase Activity

The GyrB subunit houses the ATPase activity of the DNA gyrase complex, which provides the energy required for the enzyme's function. uniprot.org VXC-486 acts as a competitive inhibitor of ATP binding to the GyrB subunit. researchgate.net By occupying the ATP-binding pocket, VXC-486 effectively blocks the hydrolysis of ATP, a critical step for the gyrase to introduce negative supercoils into the DNA. researchgate.netuniprot.org This inhibition of ATPase activity is a key element of its antibacterial effect. The potency of VXC-486 in this regard has been demonstrated in cell-free enzymatic assays using purified Mycobacterium tuberculosis gyrase B, showing a 50% inhibitory concentration (IC50) of less than 0.16 µg/mL and a Ki of less than 0.39 µg/mL. nih.gov

Impact on DNA Replication and Supercoiling Activity

The inhibition of GyrB's ATPase function by VXC-486 has profound consequences for DNA topology and replication. DNA gyrase is essential for introducing negative supercoils into the bacterial chromosome, which helps to relax the positive supercoils that accumulate ahead of the replication fork. mdpi.comnih.gov By preventing this crucial function, VXC-486 leads to an accumulation of positive supercoils, which ultimately stalls DNA replication and leads to cell death. researchgate.netresearchgate.net The potent activity of VXC-486 against various Mycobacterium species, including drug-resistant strains, is consistent with this mechanism of inhibiting DNA replication. nih.govpatsnap.com

Potential Inhibition of Bacterial Topoisomerase IV (ParE) Subunit

In addition to its primary target, DNA gyrase, aminobenzimidazoles like VXC-486 have been shown to target the ParE subunit of topoisomerase IV. researchgate.net Topoisomerase IV is another type II topoisomerase that plays a critical role in the decatenation of daughter chromosomes following DNA replication, a process essential for cell division. uniprot.org

Mechanistic Similarities to Novobiocin (B609625)

The mechanism of VXC-486 shares similarities with the well-characterized GyrB inhibitor, novobiocin. mdpi.com Both compounds bind to the ATP-binding site on the GyrB subunit, thereby inhibiting its ATPase activity. mdpi.comnih.gov Molecular modeling and structural studies of related compounds suggest that VXC-486 and novobiocin occupy a similar binding pocket within the GyrB active site. nih.govmdpi.com A comparative analysis of the binding modes of SPR719 (the active form of VXC-486 phosphate (B84403) disodium) and novobiocin with M. tuberculosis GyrB revealed that both inhibitors penetrate deep into the binding pocket. mdpi.com They form crucial hydrogen bond interactions with the residue Asp79 and engage in van der Waals interactions with a hydrophobic pocket formed by several other residues. mdpi.com

Molecular Level Elucidation of Target Binding

The precise interaction between VXC-486 and its target has been investigated through a combination of molecular modeling and biochemical assays.

Enzymatic Assays Utilizing Purified Gyrase B

Enzymatic assays using the purified GyrB subunit from M. tuberculosis have been instrumental in characterizing the inhibitory activity of VXC-486. nih.govnih.gov These cell-free assays allow for the direct measurement of the compound's effect on the enzyme's supercoiling activity. For instance, the supercoiling activity of the M. tuberculosis gyrase holoenzyme can be assessed by monitoring the conversion of relaxed plasmid DNA to its supercoiled form in the presence of ATP. nih.gov The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter determined from these assays. nih.gov Such studies have confirmed the potent inhibitory effect of VXC-486 on DNA gyrase. nih.gov

ParameterValueOrganismReference
MIC Range (Drug-Sensitive Isolates) 0.03 to 0.30 µg/mLMycobacterium tuberculosis nih.gov
MIC Range (Drug-Resistant Isolates) 0.08 to 5.48 µg/mLMycobacterium tuberculosis nih.gov
IC50 (Gyrase B Enzyme) <0.16 µg/mLMycobacterium tuberculosis nih.gov
Ki (Gyrase B Enzyme) <0.39 µg/mLMycobacterium tuberculosis nih.gov

Theoretical Frameworks for Compound-Target Interaction

The interaction between VXC-486 and its target, the GyrB subunit of DNA gyrase, can be understood through theoretical frameworks that model the binding at a molecular level. While specific crystallographic data for VXC-486 bound to M. tuberculosis GyrB is not extensively detailed in the provided search results, the general principles of drug-target interactions for this class of inhibitors can be applied.

The binding of inhibitors to the ATP-binding site of GyrB is a well-established mechanism. Computational modeling and structural biology studies of similar GyrB inhibitors suggest that the interaction is governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The aminobenzimidazole core of VXC-486 likely forms key hydrogen bonds with conserved amino acid residues within the ATP-binding pocket of GyrB. These interactions are critical for anchoring the inhibitor in the active site and preventing the binding of ATP.

The specificity of VXC-486 for bacterial GyrB over human topoisomerase II is a crucial aspect of its therapeutic potential. nih.gov This selectivity is attributed to differences in the amino acid sequences and three-dimensional structures of the ATP-binding sites between the bacterial and human enzymes. Molecular docking simulations and comparative structural analysis are theoretical approaches used to predict and rationalize this selectivity. These models help in understanding how the chemical structure of VXC-486 can fit snugly into the bacterial enzyme's active site while having a low affinity for the corresponding site in human topoisomerases.

Antimycobacterial Efficacy: in Vitro Research Investigations

Activity Spectrum Against Mycobacterium tuberculosis Strains

In laboratory settings, VXC-486 has shown potent activity against drug-sensitive strains of Mycobacterium tuberculosis. Studies have determined its minimum inhibitory concentration (MIC), a measure of the lowest concentration of a drug that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of tested isolates, for VXC-486 against drug-sensitive Mtb has been reported to be 0.06 µg/mL. This indicates a high level of potency against strains that are susceptible to current first-line tuberculosis treatments.

A critical aspect of new anti-tuberculosis drug development is its effectiveness against strains that have developed resistance to existing therapies. VXC-486 has been evaluated against various drug-resistant Mtb isolates. Its efficacy against these challenging strains underscores its potential to address the growing problem of drug-resistant tuberculosis.

Importantly, VXC-486 appears to lack cross-resistance with fluoroquinolones, a class of antibiotics sometimes used to treat drug-resistant TB. This is a significant finding because it suggests that VXC-486 could be effective even in patients whose infections are resistant to fluoroquinolone drugs. This lack of cross-resistance is attributed to its distinct mechanism of action, targeting DHFR, which is different from the target of fluoroquinolones (DNA gyrase).

Activity Against Nontuberculous Mycobacteria (NTM)

In addition to its activity against M. tuberculosis, VXC-486 has been investigated for its efficacy against various species of nontuberculous mycobacteria (NTM), which can cause a range of infections in humans.

VXC-486 has demonstrated in vitro activity against the Mycobacterium abscessus complex, a group of rapidly growing NTM known for being intrinsically resistant to many standard antibiotics. This activity is a promising development for treating infections caused by these notoriously difficult-to-manage pathogens.

The Mycobacterium avium complex (MAC) is another clinically important group of NTM. Research has shown that VXC-486 exhibits in vitro activity against MAC, suggesting its potential as a therapeutic option for infections caused by these organisms.

Interactive Data Table: In Vitro Activity of VXC-486 Against Mycobacteria

Mycobacterial Species/StrainMIC Range (µg/mL)MIC90 (µg/mL)
Drug-Sensitive M. tuberculosis0.06
Fluoroquinolone-Resistant M. tuberculosis
Mycobacterium abscessus complex
Mycobacterium avium complex

Mycobacterium kansasii

VXC-486 has demonstrated notable in vitro activity against multiple strains of Mycobacterium kansasii, a nontuberculous mycobacterium (NTM) species. Research findings indicate that the minimum inhibitory concentrations (MICs) for VXC-486 against various M. kansasii isolates range from 0.1 to 2.0 μg/ml. nih.govnewtbdrugs.org This suggests that VXC-486 is a potent inhibitor of this pathogen. Importantly, moxifloxacin-resistant isolates of M. kansasii have been shown to remain susceptible to VXC-486, highlighting its potential utility in cases where fluoroquinolone resistance is a concern. nih.gov

Nocardia Species

The aminobenzimidazole VXC-486 has also exhibited inhibitory action against several strains of Nocardia species, with MICs ranging from 0.1 to 1.0 μg/ml. nih.govnewtbdrugs.org This indicates its potential as a therapeutic agent for nocardiosis.

Bactericidal Properties of VXC-486 and its Prodrug

VXC-486 has been shown to possess bactericidal activity against Mycobacterium tuberculosis. nih.govnewtbdrugs.org A direct comparison with its phosphate (B84403) prodrug revealed that the prodrug exhibits more potent killing of M. tuberculosis in in vivo models. nih.govnewtbdrugs.org

Time-Dependent Killing Kinetics

In vitro studies examining the bactericidal activity of VXC-486 against actively growing Mycobacterium tuberculosis (Erdman strain) revealed a trend towards slow, time-dependent killing. nih.gov VXC-486, at a concentration of 0.06 μg/ml, achieved a bactericidal effect, defined as a ≥3 log reduction in colony-forming units (CFU), after 14 days of incubation. nih.gov In comparison, moxifloxacin (B1663623), with an MIC of 0.03 μg/ml, also reached a 3-log CFU reduction at day 14 but was not as bactericidal as VXC-486. nih.gov After 14 days, the mean log CFU value for VXC-486 was 3.991, while for moxifloxacin it was 4.885. nih.gov

Efficacy Against Intracellular Mycobacteria within Macrophages

VXC-486 has demonstrated the ability to kill intracellular M. tuberculosis residing within macrophages. nih.govnewtbdrugs.org This is a critical attribute for an anti-tuberculosis agent, as the bacterium can survive and replicate within these host immune cells.

Activity Against Dormant Mycobacteria in Low-Oxygen Environments (LORA)

A significant finding is the potent activity of VXC-486 against quiescent or dormant M. tuberculosis in a low-oxygen model. nih.govnewtbdrugs.orgnih.gov This is a key characteristic that may distinguish the aminobenzimidazole class from fluoroquinolones. nih.gov The ability to target non-replicating bacteria is crucial for eradicating persistent infections and potentially shortening treatment durations.

In Vitro Methodological Approaches

The in vitro antimycobacterial activity of VXC-486 has been evaluated using established methodologies. The minimum inhibitory concentrations (MICs) were determined against a variety of mycobacterial species and strains. nih.gov The bactericidal activity was assessed through time-kill kinetic studies, which measure the reduction in bacterial viability over time. nih.gov The efficacy against intracellular bacteria was investigated using macrophage infection models. nih.govnewtbdrugs.org Furthermore, the activity against dormant mycobacteria was specifically tested using a low-oxygen recovery assay (LORA). nih.govnih.gov This assay is designed to screen compounds against non-replicating M. tuberculosis. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) Determination Protocols

The in vitro potency of VXC-486 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Standard broth microdilution methods are typically employed to ascertain these values. nih.govfrontiersin.org

Research has shown that VXC-486 exhibits potent activity against a wide array of mycobacterial isolates. It effectively inhibits both drug-sensitive (DS) and drug-resistant (DR) strains of Mycobacterium tuberculosis. nih.govnewtbdrugs.org In vitro studies reported MICs ranging from 0.03 to 0.30 µg/mL for drug-sensitive isolates and from 0.08 to 5.48 µg/mL for drug-resistant isolates of M. tuberculosis. nih.govnewtbdrugs.orgpatsnap.com The compound's potency against the M. tuberculosis gyrase B enzyme was confirmed in a cell-free biochemical assay, which recorded a 50% inhibitory concentration (IC₅₀) of <0.16 µg/mL. nih.gov

Furthermore, the efficacy of VXC-486 extends to non-tuberculous mycobacteria (NTM). The compound has been shown to inhibit the growth of multiple strains of Mycobacterium abscessus, Mycobacterium avium complex, and Mycobacterium kansasii, with MICs typically ranging from 0.1 to 2.0 µg/mL. nih.govnewtbdrugs.org Its activity also includes several strains of Nocardia spp. with MICs between 0.1 and 1.0 µg/mL. nih.govnewtbdrugs.org

Mycobacterial SpeciesIsolate TypeMIC Range (µg/mL)Reference
Mycobacterium tuberculosisDrug-Sensitive0.03 - 0.30 nih.govnewtbdrugs.org
Mycobacterium tuberculosisDrug-Resistant0.08 - 5.48 nih.govnewtbdrugs.orgpatsnap.com
Mycobacterium abscessusN/A0.1 - 2.0 nih.govnewtbdrugs.org
Mycobacterium avium complexN/A0.1 - 2.0 nih.gov
Mycobacterium kansasiiN/A0.1 - 2.0 nih.govnewtbdrugs.org
Nocardia spp.N/A0.1 - 1.0 nih.govnewtbdrugs.org

Colony-Forming Unit (CFU) Reduction Assays

Beyond inhibiting growth, VXC-486 demonstrates bactericidal activity, which is assessed through colony-forming unit (CFU) reduction assays. These assays measure the ability of an antimicrobial agent to kill bacteria rather than just inhibit their proliferation.

In vitro studies against an actively growing culture of M. tuberculosis strain Erdman (with an MIC of 0.06 µg/mL for VXC-486) revealed a clear trend toward slow but effective killing. nih.gov After 14 days of exposure, VXC-486 achieved a reduction of ≥3 log₁₀ in CFU, which is the standard threshold for defining bactericidal activity. nih.gov For comparison, the gyrase A inhibitor moxifloxacin also reached the 3-log reduction threshold after 14 days, though VXC-486 demonstrated a slightly greater reduction in mean log CFU values. nih.gov

A significant finding from these investigations is the ability of VXC-486 to kill intracellular M. tuberculosis residing within macrophages, as well as dormant bacteria in low-oxygen environments. nih.govnewtbdrugs.org This is a crucial characteristic for a tuberculosis drug candidate, as mycobacteria can persist within host cells and in non-replicating states, which makes them less susceptible to many antibiotics. Studies on resistance frequency in M. avium found that resistant colonies emerged at a rate of approximately 10⁻⁸/CFU when plated on agar (B569324) containing twice the MIC of VXC-486 (also identified as SPR719). nih.gov

High-Throughput Screening (HTS) Methodologies for Antimycobacterial Activity

The discovery of novel antimycobacterial agents like VXC-486 is often facilitated by high-throughput screening (HTS) methodologies. These techniques allow for the rapid testing of thousands of compounds for potential inhibitory activity against mycobacteria. nih.gov

Common HTS assays for antimycobacterial activity include colorimetric methods, such as the Microplate Alamar Blue Assay (MABA), and reporter gene-based assays using luciferase or Green Fluorescent Protein (GFP). scispace.com These methods are generally faster and require less compound than traditional agar-based proportion methods. scispace.com For example, a simple and robust HTS system has been developed using the fast-growing Mycobacterium aurum as a surrogate for the slower-growing and more hazardous M. tuberculosis, where the viability of the organism is monitored by the uptake of radiolabeled uracil. nih.gov

In the context of developing gyrase B inhibitors, a high-throughput screen was conducted utilizing virulent M. tuberculosis-infected macrophages. newtbdrugs.org This cell-based assay is particularly relevant as it identifies compounds that can penetrate host cells and act on intracellular bacteria. The screen identified hit compounds with a 50% inhibitory concentration (IC₅₀) potency ranging from 0.05 to 20 µg/mL. newtbdrugs.org Such screening campaigns are instrumental in identifying initial hits like the aminobenzimidazole class, to which VXC-486 belongs, for further development. nih.govnewtbdrugs.org

Prodrug Strategy and Pharmacological Research of Vxc 486 Phosphate Disodium

Design and Development of Phosphate (B84403) Prodrugs for Improved Pharmacological Profiles

The design of a successful therapeutic agent hinges not only on its intrinsic activity against a biological target but also on its ability to reach that target in sufficient concentrations. This is often a challenge for compounds with low aqueous solubility, which can lead to poor absorption and limited bioavailability when administered orally. To address this, a common and effective approach is the development of a prodrug, a chemically modified version of the active parent compound that is designed to overcome specific pharmacological barriers.

VXC-486 phosphate disodium (B8443419) is a phosphate ester prodrug of VXC-486 (also known as SPR719), a potent inhibitor of the bacterial enzyme DNA gyrase B. The parent compound, VXC-486, is a promising antibacterial agent, particularly against Mycobacterium tuberculosis, but its development for oral use is hampered by its physicochemical properties. The strategic addition of a phosphate group to create VXC-486 phosphate disodium (also referred to as SPR720) is a well-established method to enhance the compound's clinical potential.

Enhanced Aqueous Solubility of VXC-486 Phosphate Disodium

A primary driver for the development of VXC-486 phosphate disodium was to improve upon the limited aqueous solubility of the parent molecule. The attachment of a highly polar phosphate moiety to the parent drug can lead to a significant increase in its solubility in water. This enhanced solubility is a critical attribute for an orally administered drug, as it facilitates dissolution in the gastrointestinal fluid, which is a prerequisite for absorption into the systemic circulation. While specific solubility values are proprietary, the phosphate prodrug approach is a recognized strategy for achieving a substantial elevation in aqueous solubility for poorly soluble parent drugs.

Conversion of Prodrug to Active Parent Compound (VXC-486)

The success of a prodrug lies in its ability to be efficiently and rapidly converted into the active parent drug once inside the body. VXC-486 phosphate disodium is designed for this purpose. As a phosphate ester prodrug, it is rapidly converted in vivo to its active moiety, VXC-486. asm.org This bioconversion is primarily mediated by alkaline phosphatase (ALP) enzymes, which are ubiquitously present throughout the human body, particularly in the intestines and liver. nih.gov These enzymes cleave the phosphate ester bond, releasing the active VXC-486 to circulate and exert its antibacterial effect.

Comparative In Vitro Activity of Prodrug vs. Parent Compound

It is essential that the chemical modification in a prodrug does not compromise the intrinsic activity of the parent compound upon its release. In vitro studies are conducted to confirm this. As is typical for this type of prodrug, VXC-486 phosphate disodium is expected to have minimal to no direct antibacterial activity. Its role is to serve as a carrier to improve the delivery of the active molecule.

In contrast, the parent compound, VXC-486, demonstrates potent in vitro activity against a range of mycobacteria. It is a novel aminobenzimidazole that targets the ATPase subunits of DNA gyrase B. asm.org This mechanism is distinct from that of fluoroquinolones, which target DNA gyrase A. VXC-486 has shown significant inhibitory activity against both drug-sensitive and drug-resistant isolates of Mycobacterium tuberculosis.

The following table summarizes the in vitro activity of the parent compound, VXC-486, against various mycobacterial strains.

Organism MIC Range (µg/mL) Reference
Drug-Sensitive Mycobacterium tuberculosis0.03 - 0.30 nih.gov
Drug-Resistant Mycobacterium tuberculosis0.08 - 5.48 nih.gov
Mycobacterium abscessus0.1 - 2.0 nih.gov
Mycobacterium avium complex0.1 - 2.0 nih.gov
Mycobacterium kansasii0.1 - 2.0 nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Implications of Prodrug Design for In Vivo Performance

The prodrug strategy for VXC-486 phosphate disodium has profound and positive implications for its performance in vivo. By overcoming the solubility limitations of the parent compound, the prodrug design enables effective oral administration and leads to superior therapeutic exposures of the active VXC-486.

Preclinical and clinical studies have validated this approach. A direct comparison in animal models showed that the phosphate prodrug of VXC-486 resulted in more potent killing of M. tuberculosis in vivo than the parent compound itself. nih.gov This indicates that the improved absorption and bioavailability afforded by the prodrug translate to enhanced efficacy.

Human pharmacokinetic studies have further demonstrated the success of this strategy. Following oral administration of the prodrug (SPR720), the active compound VXC-486 (SPR719) is readily absorbed and reaches therapeutic concentrations in the plasma. This allows for a convenient once-daily oral dosing regimen.

The table below presents key pharmacokinetic parameters of the active compound VXC-486 (SPR719) following oral administration of its prodrug, VXC-486 phosphate disodium (SPR720), in humans.

Pharmacokinetic Parameter Value Reference
Median Time to Maximum Concentration (Tmax)2.8 - 8.0 hours nih.gov
Half-life (t1/2)2.9 - 4.5 hours nih.gov
Plasma Exposure (AUC) in mice (100 mg/kg oral dose of prodrug)72.5 µg·h/mL oup.com

Preclinical in Vivo Efficacy Research in Animal Models

Evaluation in Murine Models of Mycobacterium tuberculosis Infection

Preclinical evaluations in mouse models have demonstrated the potent in vivo activity of VXC-486 phosphate (B84403) disodium (B8443419) against Mycobacterium tuberculosis. The phosphate prodrug form of VXC-486 was found to be more effective at killing M. tuberculosis in vivo than the parent compound nih.govpatsnap.com. These studies are crucial for establishing the therapeutic potential of this novel gyrase B inhibitor before human trials.

In vivo studies in mice infected with Mycobacterium tuberculosis have consistently shown that VXC-486 and its phosphate prodrug, VXC-486 phosphate disodium, significantly reduce mycobacterial loads in the lungs nih.govpatsnap.com. In a model of chronic tuberculosis infection using the Erdman isolate, VXC-486 phosphate disodium demonstrated a statistically significant reduction in mycobacterial burdens as measured by colony-forming unit (CFU) counts from lung homogenates after four weeks of treatment researchgate.net. The efficacy was observed at doses of 30 and 100 mg/kg, highlighting its potent activity within lung tissues, a primary site of tuberculosis infection researchgate.net.

Table 1: Reduction of Mycobacterial Burden in Lungs of M. tuberculosis-Infected Mice (Erdman Isolate) After 4 Weeks of Treatment
Treatment GroupResultStatistical Significance (P-value)
VXC-486 (100 mg/kg)Significant reduction in mycobacterial burden< 0.05
VXC-486 phosphate disodium (30 mg/kg)Significant reduction in mycobacterial burden< 0.05
VXC-486 phosphate disodium (100 mg/kg)Significant reduction in mycobacterial burden< 0.05
Moxifloxacin (B1663623) (100 mg/kg)Significant reduction in mycobacterial burden< 0.05
Control Groups (Early and Late)Baseline mycobacterial burdenN/A

Beyond reducing the bacterial load, VXC-486 has demonstrated bactericidal activity in animal models nih.govpatsnap.com. A direct comparison in vivo revealed that the phosphate prodrug of VXC-486 exhibited more potent killing of M. tuberculosis than the parent compound itself nih.govpatsnap.com. This bactericidal effect is crucial for effective tuberculosis treatment, as it leads to the direct killing of bacteria rather than merely inhibiting their growth, which is essential for clearing the infection and preventing relapse.

Combination Therapy Research in Preclinical Models

The potential of VXC-486 phosphate disodium to be part of a shortened and more effective tuberculosis treatment regimen has been explored through combination therapy studies in preclinical models.

Research has shown that VXC-486 phosphate disodium works effectively in combination with other antimycobacterial drugs nih.gov. Specifically, when combined with rifapentine-pyrazinamide and bedaquiline-pyrazinamide, the prodrug demonstrated powerful synergistic effects in mouse models of tuberculosis infection nih.gov. This synergy is vital for developing novel multi-drug regimens that can overcome drug resistance and shorten treatment duration.

A key goal of tuberculosis therapy is the complete sterilization of the infection to prevent relapse. In a relapse infection study in mice, the combination of VXC-486 phosphate disodium with either rifapentine-pyrazinamide or bedaquiline-pyrazinamide led to the sterilization of the M. tuberculosis infection nih.govpatsnap.com. This finding is highly significant, as it suggests that regimens containing VXC-486 phosphate disodium could potentially achieve a durable cure and reduce the likelihood of disease recurrence.

Comparative Efficacy of VXC-486 Phosphate Disodium to Reference Antimicrobials (e.g., Moxifloxacin) in In Vivo Studies

To contextualize its potency, VXC-486 phosphate disodium has been compared directly with established antimicrobials, such as the fluoroquinolone moxifloxacin, which targets gyrase A nih.govresearchgate.net. In vivo studies in mice demonstrated that the VXC-486 prodrug performed at least as well as moxifloxacin in reducing mycobacterial burdens in the lungs nih.govpatsnap.com. In a chronic infection model, VXC-486 phosphate disodium at 30 and 100 mg/kg doses achieved statistically significant reductions in lung CFU counts, comparable to the effect of moxifloxacin at a 100 mg/kg dose researchgate.net. This comparable efficacy to a key reference drug underscores its potential as a valuable new agent for tuberculosis treatment, especially given its different mechanism of action targeting gyrase B nih.govresearchgate.netalliedacademies.org.

Table 2: Comparative In Vivo Efficacy of VXC-486 Phosphate Disodium and Moxifloxacin
CompoundTargetIn Vivo Performance vs. Moxifloxacin
VXC-486 phosphate disodiumGyrase BAppeared to perform at least as well as moxifloxacin nih.govpatsnap.com
MoxifloxacinGyrase AReference antimicrobial; demonstrated significant reduction in mycobacterial burdens researchgate.net

Advanced Mechanistic Investigations and Selectivity Profiling in Research

Selectivity Against Host Enzymes and Pathways

A critical aspect of the preclinical evaluation of any new antimicrobial agent is its selectivity for the microbial target over homologous enzymes in the host. This selectivity is a key determinant of the drug's safety profile.

VXC-486, the active component of VXC-486 phosphate (B84403) disodium (B8443419), targets the GyrB subunit of bacterial DNA gyrase, a type II topoisomerase. nih.govnewtbdrugs.org The human counterpart to this enzyme is topoisomerase II. To assess the potential for off-target effects, VXC-486 was tested in a biochemical assay using the alpha isoform of human topoisomerase II. The results demonstrated that VXC-486 had negligible activity against the human enzyme, indicating a low likelihood of inhibiting this crucial host enzyme. nih.gov This high selectivity is a significant advantage, as inhibition of human topoisomerase II can lead to toxicity. nih.gov

In addition to topoisomerase II, the selectivity of VXC-486 was further profiled against a broad panel of mammalian kinases. In enzymatic assays involving 66 different mammalian kinases, VXC-486 did not exhibit any significant inhibitory potency. nih.gov This lack of activity against a wide range of host kinases further supports the specific nature of VXC-486's interaction with its intended mycobacterial target.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For aminobenzimidazole-based inhibitors like VXC-486, these studies have been instrumental in enhancing their biological activity against Mycobacterium tuberculosis. By systematically modifying the chemical structure of the parent compound and evaluating the resulting changes in antimycobacterial potency, researchers have been able to identify key structural features that govern the compound's efficacy. nih.govrsc.org These studies have led to the development of derivatives with improved activity and pharmacokinetic properties. The insights gained from SAR studies have been crucial in refining the design of VXC-486 to achieve potent inhibition of M. tuberculosis. nih.govfrontiersin.org

Structure-Guided Design Approaches in Compound Optimization

The optimization of VXC-486 has been significantly accelerated through the use of structure-guided design. nih.gov This approach leverages the three-dimensional structural information of the target enzyme, GyrB, to design inhibitors that bind with high affinity and specificity. By understanding the molecular interactions between the inhibitor and the enzyme's active site, medicinal chemists can make rational modifications to the compound's structure to enhance its binding and, consequently, its inhibitory activity. frontiersin.org This iterative process of structural analysis and chemical synthesis has been a key driver in the successful development of potent aminobenzimidazole inhibitors like VXC-486. nih.gov

Target Identification Efforts Beyond Primary Targets in Mycobacteria

While GyrB is the primary target of VXC-486, research efforts have also been directed towards identifying other potential targets within Mycobacterium tuberculosis. nih.govnih.gov This is important for understanding the full spectrum of the compound's activity and for anticipating potential mechanisms of resistance. Target identification efforts often involve a combination of genetic and proteomic approaches to pinpoint proteins that interact with the drug. mdpi.com For instance, high-throughput screens using virulent M. tuberculosis-infected macrophages have been employed to identify compounds with potent inhibitory effects, with subsequent efforts focused on identifying their molecular targets. newtbdrugs.org

In Silico Studies for Molecular Target Identification and Ligand Interactions

Computational, or in silico, methods play a vital role in modern drug discovery, including the development of VXC-486. nih.gov These approaches are used to predict how a ligand, such as VXC-486, will interact with its molecular target. nih.govbiorxiv.org Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode and the key amino acid residues involved in the interaction between the inhibitor and the target protein. mdpi.com For example, a model of VXC-486 bound to M. tuberculosis gyrase B suggests that a specific mutation, S208A, could negatively impact binding by altering the hydrogen bonding network. nih.gov These computational studies are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent inhibitors. biorxiv.org

Drug Discovery and Development Research Context of Vxc 486 Phosphate Disodium

High-Throughput Screening (HTS) Discoveries

The journey to identify VXC-486 began with extensive high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of bacterial DNA gyrase. While specific details of the HTS campaign that led to the initial aminobenzimidazole scaffold of VXC-486 are not extensively published, the discovery of this class of compounds was a result of Vertex Pharmaceuticals' research programs focused on identifying new antibacterial agents. vrtx.com Phenotypic whole-cell screening, a common HTS strategy, is often employed to identify compounds with antibacterial activity without prior knowledge of their specific cellular target. mdpi.com This approach has been successful in identifying various anti-infective agents by screening large chemical libraries for their ability to inhibit the growth of pathogenic bacteria, such as Mycobacterium tuberculosis. mdpi.com

In the broader context of antibacterial drug discovery, HTS can be target-based or cell-based. Target-based screening involves testing compounds against a specific, isolated bacterial enzyme, such as DNA gyrase B (GyrB). asm.org For instance, a fluorescence-based HTS assay was developed to identify novel bacterial DNA gyrase inhibitors from large compound libraries. asm.org Another approach involved a high-throughput virtual screening of approximately 140,000 small molecules to identify novel inhibitors of E. coli DNA gyrase. asm.org It is through such systematic screening efforts that novel chemical scaffolds, like the aminobenzimidazole core of VXC-486, are identified as starting points for further medicinal chemistry optimization. nih.gov

Medicinal Chemistry Optimization Efforts

Following the identification of the aminobenzimidazole urea (B33335) scaffold as a potent inhibitor of bacterial gyrase, extensive medicinal chemistry optimization efforts were undertaken to enhance its drug-like properties. The parent compound of VXC-486 phosphate (B84403) disodium (B8443419), a potent aminobenzimidazole urea, demonstrated broad-spectrum activity against Gram-positive bacteria by inhibiting both DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov However, preclinical studies revealed a potential safety liability due to the formation of a reactive metabolite that covalently labeled liver proteins. nih.gov

To address this metabolic issue, a "metabolic shift" strategy was implemented. This involved introducing metabolic "soft spots" elsewhere in the molecule to direct metabolism away from the problematic urea moiety. nih.gov This led to the development of a second-generation aminobenzimidazole urea, compound 34, which exhibited similar antibacterial activity to the original lead but without the evidence of reactive metabolite formation in vivo. nih.gov

Further optimization led to the development of VXC-486 (also known as SPR719), a novel aminobenzimidazole that targets GyrB. researchgate.netnih.gov VXC-486 demonstrated potent in vitro activity against multiple drug-sensitive and drug-resistant isolates of Mycobacterium tuberculosis. nih.govpatsnap.com To improve its in vivo properties, a phosphate prodrug, VXC-486 phosphate disodium (also known as SPR720), was synthesized. nih.govnewtbdrugs.org This prodrug demonstrated more potent killing of M. tuberculosis in vivo compared to the parent compound. nih.gov The optimization of the aminobenzimidazole series highlights the critical role of medicinal chemistry in refining lead compounds to improve their safety and efficacy profiles.

The following table summarizes the in vitro activity of VXC-486 against various mycobacterial species:

Bacterial Species MIC Range (μg/ml)
Mycobacterium tuberculosis (drug-sensitive)0.03 to 0.30
Mycobacterium tuberculosis (drug-resistant)0.08 to 5.48
Mycobacterium abscessus0.1 to 2.0
Mycobacterium avium complex0.1 to 2.0
Mycobacterium kansasii0.1 to 2.0
Nocardia spp.0.1 to 1.0
Data from a study on a novel inhibitor of gyrase B. nih.gov

Research Collaborations and Licensing in Antimicrobial Development (e.g., Vertex Pharmaceuticals, Spero Therapeutics)

The development of new antibiotics often involves strategic collaborations and licensing agreements between pharmaceutical companies to leverage expertise and share the financial risks. In May 2016, Spero Therapeutics acquired the worldwide rights to VXC-486/VXc-100 and a portfolio of related antibacterial compounds from Vertex Pharmaceuticals. nih.gov

Under the terms of the agreement, Spero made an upfront payment to Vertex and assumed responsibility for the continued development and commercialization of the compounds. nih.gov Vertex, in return, is eligible to receive future development and commercial milestone payments, as well as royalties on any resulting therapeutic products. nih.gov This agreement allowed Spero, a company focused on developing novel therapies for bacterial infections, to advance a promising new class of antibiotics. nih.gov The transfer of know-how and regulatory responsibilities from Vertex to Spero was a key component of this collaboration. nih.gov

Such partnerships are crucial in the challenging landscape of antibiotic development, enabling smaller biotech companies with specialized focus to progress promising candidates that may have been de-prioritized by larger pharmaceutical companies.

Challenges and Strategies in Developing New-Class Antibacterials

The development of new-class antibacterials like VXC-486 is fraught with challenges. One of the primary hurdles is the high rate of attrition in the drug development pipeline. For every new antibiotic that reaches the market, thousands of compounds have failed in preclinical or clinical development.

A significant scientific challenge in developing GyrB inhibitors is ensuring their selectivity for the bacterial enzyme over human topoisomerase II, a related enzyme in human cells. Off-target inhibition of human topoisomerase II can lead to toxicity. Therefore, early and continuous assessment of selectivity is a critical strategy in the development of safe and effective GyrB inhibitors.

The economic landscape also presents a major obstacle. The high cost of research and development, coupled with the relatively low return on investment for antibiotics compared to drugs for chronic diseases, has led many large pharmaceutical companies to exit the antibacterial field. This creates an "innovation gap" where promising new compounds may not be developed due to lack of funding.

Strategies to overcome these challenges include:

Public-Private Partnerships: Collaborations between government agencies, academic institutions, and private companies can help to de-risk early-stage antibiotic research and development.

Novel Clinical Trial Designs: Adaptive trial designs and the use of non-traditional endpoints can help to streamline the clinical development process for new antibiotics.

New Financial Incentives: Governments and non-profit organizations are exploring new economic models, such as market entry rewards and subscription-based payment systems, to incentivize investment in antibiotic innovation.

The development of VXC-486 phosphate disodium exemplifies both the promise and the peril of new-class antibacterial research. While the science behind its novel mechanism of action is compelling, its successful journey to the clinic will depend on navigating the complex scientific, economic, and regulatory challenges that are inherent in the field of antimicrobial drug development.

Future Research Directions and Unanswered Questions

Elucidation of Complete Resistance Mechanisms in Mycobacterial Strains

A comprehensive understanding of how mycobacteria develop resistance to VXC-486 is paramount for its sustained clinical efficacy. While initial studies have identified some resistance mechanisms, significant gaps in knowledge remain.

Future research should focus on:

Identifying the full spectrum of resistance mutations: Initial investigations have revealed that missense mutations in the ATPase domain of Gyrase B can confer resistance to VXC-486 in species like Mycobacterium avium. nih.gov For instance, an Ile173Thr mutation in this domain has been shown to cause resistance. nih.gov However, it is crucial to conduct large-scale sequencing of resistant isolates from diverse mycobacterial species to identify all possible on-target (in the gyrB gene) and potential off-target mutations that could lead to resistance.

Investigating intrinsic resistance mechanisms: Beyond acquired mutations, intrinsic resistance mechanisms, such as the low permeability of the complex mycobacterial cell envelope and the action of efflux pumps, could significantly impact the effectiveness of VXC-486. frontiersin.orgfrontiersin.org Studies are needed to determine the extent to which these inherent features contribute to a lack of susceptibility and whether VXC-486 is a substrate for any known or novel mycobacterial efflux pumps.

Characterizing the frequency of resistance: Determining the frequency at which spontaneous resistance mutations arise in different mycobacterial populations is essential for predicting the likelihood of resistance developing during therapy. Studies have suggested a low frequency of resistance for VXC-486, but this needs to be confirmed across a wider range of clinically relevant strains and conditions. nih.gov

Comprehensive Pharmacological Characterization in Diverse Preclinical Models

While early preclinical data in mouse models are promising, a more thorough pharmacological evaluation in a variety of models is necessary to predict clinical outcomes accurately.

Key areas for further investigation include:

Evaluation in different animal models: Most in vivo efficacy data for VXC-486 has been generated in mouse models of chronic TB infection. patsnap.comresearchgate.net Future studies should employ other animal models, such as guinea pigs or rabbits, which can develop lung pathologies more similar to human TB, including caseous necrosis and cavitation. This will provide a more rigorous assessment of the drug's ability to penetrate and act within these complex lesion environments.

Pharmacokinetics/Pharmacodynamics (PK/PD) in specific niches: The ability of VXC-486 and its phosphate (B84403) prodrug to penetrate different cellular and tissue compartments, particularly within lung granulomas and in macrophages where mycobacteria reside, needs to be quantified. newtbdrugs.org Understanding the PK/PD relationship at the site of infection is critical for optimizing dosing regimens to maximize efficacy while minimizing the risk of resistance.

Activity against diverse clinical isolates: The potency of VXC-486 has been demonstrated against a range of drug-sensitive and drug-resistant laboratory strains and clinical isolates of M. tuberculosis. newtbdrugs.orgnih.gov This testing should be expanded to include a larger and more genetically diverse collection of clinical isolates from different geographical regions to ensure broad applicability.

Table 1: In Vitro Activity of VXC-486 Against Drug-Sensitive and Drug-Resistant M. tuberculosis

Strain Type MIC Range (μg/mL)
Drug-Sensitive Isolates 0.03 - 0.30
Drug-Resistant Isolates 0.08 - 5.48

Data sourced from multiple studies on the in vitro potency of VXC-486. newtbdrugs.orgnih.gov

Investigation of VXC-486 Phosphate Disodium (B8443419) Efficacy Against Other Pathogenic Bacteria

The therapeutic scope of VXC-486 may extend beyond M. tuberculosis. Preliminary data indicates its potential against other challenging pathogens, warranting further exploration.

Future research efforts should target:

Nontuberculous Mycobacteria (NTM): VXC-486 has shown promising in vitro activity against several clinically important NTM species, including M. abscessus, M. avium complex, and M. kansasii. patsnap.comnewtbdrugs.orgnih.gov Comprehensive in vivo studies are needed to confirm this efficacy in models of NTM lung disease. Given the increasing prevalence of NTM infections and their inherent resistance to many antibiotics, VXC-486 could represent a significant therapeutic advance. nih.govmdpi.com

Nocardia Species: The compound has also demonstrated inhibitory activity against several strains of Nocardia spp. newtbdrugs.orgnih.gov, which can cause severe pulmonary and systemic infections, particularly in immunocompromised individuals. This initial finding needs to be followed up with more extensive in vitro testing and in vivo efficacy studies.

Broader Spectrum Screening: A systematic screening of VXC-486 against a wide panel of other pathogenic bacteria, including both Gram-positive and Gram-negative organisms, could uncover new therapeutic applications. While its primary target, DNA gyrase B, is present in many bacteria, species-specific differences in the enzyme and in drug uptake could affect its spectrum of activity.

Table 2: In Vitro Activity of VXC-486 Against Other Mycobacteria and Nocardia

Organism MIC Range (μg/mL)
Mycobacterium abscessus 0.1 - 2.0
Mycobacterium avium complex 0.1 - 2.0
Mycobacterium kansasii 0.1 - 2.0
Nocardia spp. 0.1 - 1.0

Data sourced from studies on the expanded spectrum of VXC-486. newtbdrugs.orgnih.gov

Development of Advanced In Vitro and In Vivo Research Models for Predictive Efficacy

To improve the translation of preclinical findings to clinical success, more sophisticated and predictive research models are needed.

Priorities for model development include:

Advanced in vitro systems: Research has utilized models that simulate the dormant state of M. tuberculosis under low-oxygen conditions and macrophage infection models. patsnap.comnewtbdrugs.org Future work could benefit from more complex systems like 3D organoid or "lung-on-a-chip" models. These models can better mimic the microenvironment of human lung tissue and allow for more accurate predictions of drug efficacy and toxicity.

Improved in vivo models: Developing animal models that more closely replicate the full spectrum of human TB, including latency, reactivation, and the formation of complex granulomas, is a high priority. nih.gov Such models would be invaluable for testing the ability of VXC-486 to sterilize persistent bacterial populations.

Computational and Systems Biology Approaches: Integrating experimental data into computational models of bacterial physiology and drug action can help predict optimal drug combinations and identify potential resistance pathways. frontiersin.org These in silico approaches can streamline drug development by prioritizing the most promising therapeutic strategies for experimental validation.

Exploration of New Combination Regimens for Enhanced Therapeutic Outcomes

As with all anti-TB therapies, VXC-486 phosphate disodium will be used as part of a combination regimen to prevent resistance and shorten treatment duration.

Future research must focus on:

Synergy with existing and novel drugs: Studies have already shown that the phosphate prodrug of VXC-486 can sterilize M. tuberculosis infection in mice when combined with rifapentine-pyrazinamide and bedaquiline-pyrazinamide. newtbdrugs.orgnih.govnih.gov The potential for synergy with other first-line, second-line, and investigational anti-TB drugs should be systematically evaluated using in vitro checkerboard assays and in vivo models. nih.gov

Optimizing treatment-shortening regimens: A key goal in TB drug development is to create shorter, simpler, and safer treatment regimens. VXC-486 should be evaluated as a core component in novel combination therapies aimed at reducing the standard treatment duration from months to weeks. Relapse studies in animal models are crucial for assessing the sterilizing activity of these new regimens. patsnap.com

Combinations against NTM and other pathogens: For potential indications beyond TB, such as NTM infections, combination studies are equally critical. Research should explore synergistic interactions between VXC-486 and standard-of-care antibiotics for these infections to enhance efficacy and overcome intrinsic drug resistance. mdpi.comnih.gov

Q & A

Q. What is the mechanism of action of VXC-486 phosphate disodium against Mycobacterium tuberculosis?

VXC-486 phosphate disodium acts as a DNA gyrase B inhibitor, targeting the enzyme essential for bacterial DNA replication. Evidence from in vitro and in vivo studies demonstrates its potency against both drug-sensitive and drug-resistant M. tuberculosis strains, with MICs ranging from 0.05 µg/mL to 0.5 µg/mL under varying culture conditions (e.g., broth vs. macrophage models) .

Q. What methodologies are recommended for determining the minimum inhibitory concentration (MIC) of VXC-486 phosphate disodium?

MIC values should be determined using standardized broth microdilution assays under aerobic conditions and validated in macrophage infection models to mimic intracellular environments. Discrepancies in MICs across culture systems (e.g., lower potency in macrophages due to drug penetration challenges) must be analyzed using comparative dose-response curves .

Q. How does the choice of culture medium affect the observed efficacy of VXC-486 phosphate disodium?

Culture conditions significantly influence MIC values. For example, VXC-486 shows reduced potency in macrophage models compared to broth, likely due to altered drug permeability or metabolic activity of intracellular bacteria. Researchers should parallelize in vitro and ex vivo assays to contextualize results .

Q. What are the stability and storage requirements for VXC-486 phosphate disodium in experimental formulations?

Disodium phosphate derivatives are stable for up to 24 months when stored in airtight containers at controlled room temperature (15–25°C). Stability studies should include periodic pH monitoring and degradation product analysis via HPLC, adhering to Ph Eur specifications for inorganic excipients .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for VXC-486 phosphate disodium?

Discrepancies may arise from prodrug conversion efficiency, tissue distribution, or host-pathogen interactions. Pharmacokinetic/pharmacodynamic (PK/PD) modeling should integrate in vitro MICs, plasma concentration-time profiles, and bacterial load reduction in animal models to refine dosing regimens .

Q. What experimental design considerations are critical for evaluating combination therapies involving VXC-486 phosphate disodium?

Synergy studies should employ checkerboard assays or time-kill curves to quantify interactions with partner drugs (e.g., rifapentine, bedaquiline). In vivo models must control for overlapping toxicity profiles and assess relapse rates in both acute and chronic infection stages .

Q. How does the phosphate prodrug formulation influence the pharmacokinetic profile of VXC-486?

The phosphate prodrug enhances aqueous solubility and bioavailability. Comparative studies in animal models show higher systemic exposure to the active metabolite (VXC-486) when administered as the prodrug. Researchers should measure conversion rates using mass spectrometry in plasma and target tissues .

Q. What strategies mitigate resistance development against VXC-486 phosphate disodium in tuberculosis treatment?

Resistance can be delayed through combination therapy with mechanistically distinct agents (e.g., cell wall inhibitors). Genomic sequencing of resistant mutants should identify mutations in gyrB or efflux pump regulators, informing structure-activity relationship (SAR) optimization .

Q. What parameters optimize buffer composition in formulations containing VXC-486 phosphate disodium?

Buffer pH (typically 6.5–7.5) must balance drug solubility and stability. Compatibility studies with excipients like mannitol or disodium edetate should assess precipitation risks under accelerated storage conditions (40°C/75% RH) .

Q. How can researchers validate the intracellular accumulation of VXC-486 phosphate disodium in host cells?

Intracellular pharmacokinetics can be quantified using radiolabeled drug or LC-MS/MS analysis of lysed macrophages. Concurrent confocal microscopy with fluorescent probes may visualize subcellular distribution patterns .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate in vitro and in vivo results using PK/PD bridging studies. For example, if in vitro MICs suggest high potency but in vivo efficacy is modest, assess drug penetration into granulomas via microdialysis .
  • Experimental Reproducibility : Adhere to USP/Ph Eur guidelines for disodium phosphate quality control, including assays for residual solvents and heavy metals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.